molecular formula C9H12O4 B3058301 Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate CAS No. 88805-65-6

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Cat. No. B3058301
CAS RN: 88805-65-6
M. Wt: 184.19 g/mol
InChI Key: SSXUXPNPVFUMDJ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is a chemical compound with the molecular formula C9H12O4 . It has a molecular weight of 184.19 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is represented by the formula C9H12O4 . The InChI key for this compound is RPRRICYOWFRORO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is a solid or liquid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C . The boiling point data for this compound is not available .

Scientific Research Applications

Chemical Synthesis and Reactions Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate, also referred to in literature as a derivative or analogue of Hagemann's ester, is utilized in various chemical syntheses and reactions. One significant application involves its role in the arylation process. A study demonstrated the arylation of ethyl 4-oxocyclohex-2-enecarboxylate and its derivatives by aryl-lead triacetates, highlighting the regiospecific arylation at specific carbon positions in good yield (Ackland & Pinhey, 1987). Additionally, the use of this compound as a precursor for synthesizing alkyl-substituted 3-methylcyclohexenones has been explored, offering routes to these unsaturated ketones (Mcandrew, 1979).

Catalytic and Domino Reactions This compound plays a critical role in organocatalytic domino reactions. A novel approach using a Michael-Knoevenagel condensation domino reaction, catalyzed by a chiral diarylprolinol ether, has been successfully performed. This method facilitates the synthesis of optically active cyclohexenecarboxylates with high enantio- and diastereoselectivity, beneficial for producing highly functionalized derivatives (Albrecht et al., 2009).

Structural and Molecular Studies The compound's derivatives have also been subjects of crystal and molecular structure studies. Research into ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, a derivative, revealed insights into its crystal packing stability and intermolecular interactions, emphasizing its potential in conjugated addition reactions of carbanions (Kaur et al., 2012).

Synthesis of Fused Heterocycles Additionally, ethyl 2-oxocyclododecanecarboxylate, a related compound, has been used as a key intermediate in the synthesis of macrocyclic systems, incorporating fused or exocyclic nitrogen heterocycles. This showcases its utility in constructing complex molecular architectures (Zoorob et al., 2012).

Safety And Hazards

This compound is classified as a warning under the GHS classification . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye damage, and may be harmful if swallowed . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

ethyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h5-6,10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXUXPNPVFUMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=CC(=O)C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441694
Record name Ethyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
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Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

CAS RN

88805-65-6
Record name Ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-Cyclohexene-1-carboxylic acid, 3-hydroxy-5-oxo-, ethyl ester
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Synthesis routes and methods

Procedure details

3,5-Dihydroxybenzoic acid ethyl ester (10 g, 54.89 mmol) was dissolved in ethanol (15 mL), followed by adding sodium formate (4.48 g, 65.87 mmol), replacing inside a reactor with nitrogen at 30° C. for 15 minutes, adding palladium on carbon (364 mg) and reacting at 30° C. for 3 hours then at 40° C. over night. Catalyst was filtered off, followed by neutralization with a 1N HCl solution, concentration under reduced pressure and purification of thus obtained residue with silica gel column chromatography (hexane/ethyl acetate=1/1 to 0/1) to obtain an objective compound (1.53 g, 15.1%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step Two
Quantity
364 mg
Type
catalyst
Reaction Step Three
Yield
15.1%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate
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